Isopropyl Myristate

Catalog No.
S530948
CAS No.
110-27-0
M.F
C17H34O2
M. Wt
270.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl Myristate

CAS Number

110-27-0

Product Name

Isopropyl Myristate

IUPAC Name

propan-2-yl tetradecanoate

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

InChI

InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(18)19-16(2)3/h16H,4-15H2,1-3H3

InChI Key

AXISYYRBXTVTFY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in castor oil, cottonseed oil, acetone, chloroform, ethyl acetate, ethanol, toluene, and mineral oil; practically insoluble in glycerol, propylene glycol
Soluble in ether, very soluble in acetone, benzene; insoluble in water
insoluble in water and glycerol; soluble in alcohol

Synonyms

Isopropyl myristate; Stepan D-50; FEMA No. 3556; HSDB 626; IPM; Isomyst; NSC 406280; NSC406280; NSC-406280;

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(C)C

The exact mass of the compound Isopropyl myristate is 270.2559 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in castor oil, cottonseed oil, acetone, chloroform, ethyl acetate, ethanol, toluene, and mineral oil; practically insoluble in glycerol, propylene glycolsoluble in ether, very soluble in acetone, benzene; insoluble in waterin water, 2.44x10-2 mg/l at 25 °c (est)insoluble in water and glycerol; soluble in alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406280. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Myristic Acids - Myristates - Supplementary Records. It belongs to the ontological category of fatty acid ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Isopropyl myristate (CAS: 110-27-0) is a low-viscosity, highly lipophilic fatty acid ester synthesized from isopropyl alcohol and myristic acid. In industrial and pharmaceutical procurement, it is primarily valued as a premier emollient, non-polar solvent, and transdermal penetration enhancer. With a low molecular weight and a molecular structure that closely mimics natural skin lipids, isopropyl myristate exhibits exceptional spreadability and a non-greasy tactile profile [1]. Its ability to fluidize the stratum corneum makes it a foundational excipient for optimizing the delivery of lipophilic active pharmaceutical ingredients (APIs) and enhancing the sensory properties of topical formulations[2].

Substituting isopropyl myristate (IPM) with closely related esters like isopropyl palmitate (IPP) or traditional hydrocarbons like mineral oil fundamentally alters formulation performance and API delivery kinetics. IPP, possessing a longer 16-carbon chain, exhibits a higher dynamic viscosity (7–9 mPa·s) compared to IPM's lighter profile (~5 mPa·s), resulting in a heavier, more velvety residue that compromises fast-absorbing topical products [1]. Furthermore, in transdermal drug delivery applications, IPM consistently outperforms IPP and mineral oil; its specific solubility parameter is optimally matched to human skin lipids, allowing it to extract lipids and perturb the stratum corneum more effectively than its longer-chain or bulkier hydrocarbon counterparts [2]. Using mineral oil (~72 mPa·s) completely eliminates the targeted permeation enhancement and introduces unacceptable greasiness, making IPM non-interchangeable for high-performance transdermal and lightweight cosmetic applications [1].

Transdermal Permeation Flux Maximization

In comparative transdermal delivery studies for APIs such as diclofenac potassium, formulations utilizing isopropyl myristate (IPM) demonstrated significantly superior permeation kinetics compared to those using isopropyl palmitate (IPP). At 36 hours, a 1% API formulation with IPM achieved a cumulative permeated amount of 1325.27 ± 96.16 µg/cm², whereas the identical formulation using IPP reached only 646.98 ± 36.89 µg/cm²[1]. The permeability coefficient for the IPM matrix was calculated at 8.91 × 10^-5 cm/s, vastly outperforming the IPP baseline [1].

Evidence DimensionCumulative transdermal permeation (36 h) and permeability coefficient
Target Compound Data1325.27 µg/cm² cumulative permeation; Kp = 8.91 × 10^-5 cm/s
Comparator Or BaselineIsopropyl Palmitate (IPP): 646.98 µg/cm² cumulative permeation
Quantified Difference>2.0x increase in cumulative API permeation for IPM vs IPP
Conditions1% diclofenac potassium matrix patch, 36-hour in vitro skin permeation assay

Selecting IPM over IPP directly doubles the transdermal delivery efficiency of specific lipophilic APIs, allowing manufacturers to reduce patch sizes or lower active ingredient loading.

Formulation Viscosity and Spreadability Control

The carbon chain length difference between myristic acid (C14) and palmitic acid (C16) results in distinct rheological behaviors for their isopropyl esters. Pure isopropyl myristate exhibits a low dynamic viscosity of approximately 5 mPa·s, whereas isopropyl palmitate measures between 7–9 mPa·s, and standard mineral oil (Paraffinum Liquidum) operates at roughly 72 mPa·s [1]. This lower viscosity translates to a measurable reduction in formulation drag and a significantly lighter, non-tacky finish upon application[1].

Evidence DimensionDynamic Viscosity
Target Compound Data~5 mPa·s
Comparator Or BaselineIsopropyl Palmitate (7–9 mPa·s); Mineral Oil (72 mPa·s)
Quantified Difference~30-40% lower viscosity than IPP; >90% lower than mineral oil
ConditionsPure raw material at standard room temperature

The ultra-low viscosity of IPM is critical for formulators aiming to engineer fast-absorbing, non-greasy topical serums and gels that maximize patient or consumer compliance.

Solubility Enhancement in Stratum Corneum

Isopropyl myristate acts as a potent thermodynamic modifier and lipid extractor in the stratum corneum. Mechanistic studies evaluating the transport of lipophilic models show that binary enhancer systems containing IPM can increase the solubility of the drug in the stratum corneum by up to 35-fold compared to baseline vehicles [1]. Furthermore, in comparative studies using trazodone hydrochloride, IPM provided the highest permeation enhancing effect, outperforming IPP, butanol, and octanol, attributed to IPM's solubility parameter closely matching that of human skin lipids [1].

Evidence DimensionStratum corneum solubility and permeation enhancement
Target Compound DataHighest permeation enhancement; up to 35-fold solubility increase
Comparator Or BaselineIsopropyl Palmitate, butanol, and octanol (lower enhancement)
Quantified DifferenceUp to 35-fold increase in stratum corneum solubility vs baseline
ConditionsIn vitro human epidermis permeation assays for lipophilic drugs

Procurement of IPM enables the formulation of high-concentration lipophilic drug solutions that would otherwise precipitate or fail to partition effectively into the skin barrier.

Transdermal Drug Delivery Patches and Gels

Driven by its proven ability to double the steady-state flux and permeability coefficients of lipophilic APIs compared to isopropyl palmitate, IPM is the excipient of choice for transdermal patches and topical analgesic gels. It is specifically selected when maximizing stratum corneum partitioning is the rate-limiting step in drug delivery[1].

Lightweight, Fast-Absorbing Cosmetic Emulsions

Because its dynamic viscosity is significantly lower than both IPP and mineral oil, IPM is ideal for formulating non-greasy, fast-absorbing skincare serums, lotions, and sunscreens. It is the preferred procurement option when formulators need to reduce the tackiness of heavier lipid bases without compromising emollience [2].

Solvent for Lipophilic Active Ingredients

IPM's excellent non-polar solvent properties and structural affinity for skin lipids make it highly suitable as a primary solvent or co-solvent for dissolving poorly water-soluble compounds, such as steroids, hormones, and certain vitamins, in both pharmaceutical and advanced cosmetic preparations [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Colorless liquid; [Hawley]
colourless to pale yellow, odourless liquid

Color/Form

Liquid of low viscosity
Colorless oil

XLogP3

7.2

Hydrogen Bond Acceptor Count

2

Exact Mass

270.255880323 Da

Monoisotopic Mass

270.255880323 Da

Boiling Point

588 K (315 °C) at 760 mm Hg
192.00 to 193.00 °C. @ 20.00 mm Hg

Heavy Atom Count

19

Density

0.8532 g/cu cm at 20 °C
0.847 - 0.855

LogP

log Kow = 7.17 (est)

Odor

Practically odorless

Decomposition

When heated to decomposition it emits toxic smoke and fumes.

Appearance

Solid powder

Melting Point

Approximately 3 °C
3 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0RE8K4LNJS

GHS Hazard Statements

Aggregated GHS information provided by 3003 companies from 8 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2529 of 3003 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 474 of 3003 companies with hazard statement code(s):;
H315 (99.79%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

The primary medical indication for which isopropyl myristate is formally used as an active ingredient in a patient care product is as a non-prescription pediculicide rinse.
FDA Label

Therapeutic Uses

... Isopropyl myristate 50% in cyclomethicone solution (Full Marks Solution - SSL International) is a new fluid treatment with a physical mode of action that uses a 10-minute contact time /for treatment of head lice.
/Experimental Therapy/ ... A pediculicide rinse, 50% isopropyl myristate (IPM), was assessed in two phase 2 trials conducted in North America. The first trial was a nonrandomized (proof of concept) trial without a comparator conducted in Winnipeg, Canada. The second trial, conducted in the United States, was an evaluator-blinded, randomized superiority trial comparing 50% IPM rinse with a positive control (RID; pyrethrin 0.33%, piperonyl butoxide 4%). The primary end points were to determine the safety and efficacy of 50% IPM as a pediculicide rinse. METHODS: Subjects meeting inclusion criteria were enrolled in the above-mentioned trials with efficacy end points 7 and 14 days post-treatment. Subjects were also evaluated on days 0, 7, 14, and 21 for the presence of erythema and edema using the Modified Draize Scale. Other comments associated with the safety evaluation (ie, pruritus) were collected. RESULTS: IPM was found to be effective in the proof of concept study and comparator trial using a positive control. IPM was also well tolerated, with minimal adverse events. All adverse events were mild, resolving by completion of the study. CONCLUSION: Data suggest that IPM is a safe and effective therapy for the treatment of head lice in children and adults. IPM's mechanical mechanism of action makes development of lice resistance unlikely.
... Due to their distinct advantages such as enhanced drug solubility, thermodynamic stability, facile preparation, and low cost, uses and applications of microemulsions have been numerous. Recently, there is a surge in the exploration of microemulsion for transdermal drug delivery for their ability to incorporate both hydrophilic (5-fluorouracil, apomorphine hydrochloride, diphenhydramine hydrochloride, tetracaine hydrochloride, and methotrexate) and lipophilic drugs (estradiol, finasteride, ketoprofen, meloxicam, felodipine, and triptolide) and enhance their permeation.... Besides surfactants, oils can also act as penetration enhancers (oleic acid, linoleic acid, isopropyl myristate, isopropyl palmitate, etc.). ...
/Experimental Therapy/ Alpha-tocopherol (AT) is the vitamin E homologue with the highest in vivo biological activity. AT protects against the carcinogenic and mutagenic activity of ionizing radiation and chemical agents, and possibly against UV-induced cutaneous damage. For stability consideration, alpha-tocopherol is usually used as its prodrug ester, alpha-tocopherol acetate (ATA), which once absorbed into the skin is hydrolyzed to alpha-tocopherol, the active form. ... Permeation studies were conducted using modified Franz diffusion cells and human cadaver skin as the membrane. Specifically, 5% (w/w) alpha-tocopherol acetate was formulated in the following vehicles: ethanol, isopropyl myristate, light mineral oil, 1% Klucel gel in ethanol, and 3% Klucel gel in ethanol (w/w). ... The permeabilities of ATA through human cadaver skin were 1.0x10-4, 1.1x10-2, 1.4x10-4, 2.1x10-4, and 4.7x10-4 cm/hr for the ethanol solution, isopropyl myristate solution, light mineral oil solution, 1% Klucel gel, and 3% Klucel gel, respectively. The results show that the formulation had relatively minor effects on the permeability coefficients of ATA through cadaver skin in all cases except for the isopropyl myristate solution.
For more Therapeutic Uses (Complete) data for Isopropyl myristate (7 total), please visit the HSDB record page.

Pharmacology

Isopropyl myristate is an emollient vehicle that is effective at enhancing the penetration of other medical agents that may be incorporated into the vehicle as active agents [L1963]. In one study, a 50:50 isopropanol-isopropyl myristate binary enhancer synergistically increased the transport of estradiol across a two-layer human epidermis in vitro [A32332].

Mechanism of Action

As a pediculicide, isopropyl myristate is capable of physically coating the exoskeleton bodies of lice. This physical coating subsequently immobilizes the lice and works to dissolve the wax covering on the insect exoskeleton and blocks the insects' airways, leading to death by dehydration. Although this physical action of isopropyl myristate results in little lice resistance (given the lack of immunologic or chemical activity in this mechanism of action), the substance is also not ovicidal, which means any eggs that may have been laid by lice would not be affected. Moreover, isopropyl myristate is capable of eliciting its pediculicide action in a contact time of only 10 minutes per each necessary administration.

Vapor Pressure

0.0000935 [mmHg]
9.35X10-5 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Impurities

The commercial product may contain small amounts of esters of palmitic and other saturated fatty acids.
Myristic acid and other free fatty acids are present at a maximum concentration of 1.0%, and unsponifiable material is present at a maximum concentration of 0.2%. There are no known dilutents, solvents, or adhesives present.

Other CAS

110-27-0

Absorption Distribution and Excretion

Dermal absorption of isopropyl myristate is predicated to be 0.00020 mg/cm2/event, which is considered a very low absorption rate. In a study, topically applied isopropyl myristate was largely retained in the stratum corneum. It was not detected in the receptor fluid of flow-through diffusion cells in in-vitro skin permeation experiments using human epidermis (stratum corneum and viable epidermis) and dermis of varying thickness.
Readily available information regarding the pharmacokinetics of isopropyl myristate is not available.
Four monkeys were exposed for 5 sec to the spray of an aerosol antiperspirant containing 14C-labelled isopropyl myristate. Two animals were sacrificed immediately after exposureand the other two were sacrificed 24 hr later. The distribution of carbon-14 in the exhaled air and in several tissues indicated that only 0.25% of the dose sprayed at the animals was absorbed; about 10% of this reached the lower respiratory tract. Some 85% of the absorbed isopropyl myristate was eliminated in 24 hr, mainly as exhaled carbon dioxide; very little labeled material reached any tissues other than the lungs.
In whole body autoradiography in hairless mice, there was no visible penetration into the skin or organs, whereas microautoradipgraphy with guinea pigs showed local penetration. Isopropyl myristate penetrated to the greatest extent. Percutaneous absorption was examined in Angora rabbits by microautoradiography simultaneously with skin irritation potential by histological method. Isopropyl myristate was distributed into the skin both trans-epidermally and trans-follicularly immediately after 24 hr application. Isopropyl myristate is thought to penetrate into human skin also, though it is known to generate no erythema on the skin. Isopropyl myristate was found to be distributed into almost all organs by means of whole body autoradiography when it was injected sc into mice. The extracts from the liver and kidney were determined to be a fatty acid and a triglyceride. Isopropyl myristate was easily distributed into the organs and metabolized.

Metabolism Metabolites

Any isopropyl myristate that is absorbed is likely to be hydrolyzed to its component compounds of isopropylalcohol and myristic acid.
The myristates can be expected to undergo chemical or enzymatic hydrolysis to myristic acid and the corresponding alcohol.
Like other high molecular weight aliphatic esters, the myristates are readily hydrolyzed to the corresponding alcohols and acids which are then further metabolized.

Wikipedia

Isopropyl_myristate

Drug Warnings

One must, however, look carefully for an intensification of possible risks related to the method of application, the condition of the skin, the site of application, supporting therapeutic measures or changes in the composition of the vehicle. Lanolin, cetyl alcohol and myristyl alcohol, sorbitol, isopropyl-myristate as well as polyethylene glycols (PEG) penetrate the skin like active substances...
Many enhancers are concentration-dependent; therefore, optimal concentration for effective promotion should be determined. The delivery rate is dependent on the type of the drug, the structure and ingredients of the carrier, and on the character of the membrane in use. Each formulation should be examined very carefully, because every membrane alters the mechanism of penetration and can turn an enhancer to a retarder.
Cosmetics continue to be used by acne-prone individuals. ... The data presented were gleaned from the rabbit ear assay, which is not an ideal animal model but is the best we have. If an ingredient is negative in the rabbit ear assay, we feel it is safe on the acne-prone skin. A strong, positive ingredient or cosmetic should be avoided. Ingredient offenders include isopropyl myristate and its analogs, such as isopropyl palmitate, isopropyl isostearate, butyl stearate, isostearyl neopentanoate, myristyl myristate, decyl oleate, octyl stearate, octyl palmitate or isocetyl stearate, and new introductions by the cosmetic industry, such as propylene glycol-2 (PPG-2) myristyl propionate...
... How the alternative use of three lipophilic excipients ... , differing in their polarity indexes (medium chain triglycerides (MG), decyl oleate (DO), and isopropyl myristate (IPM), respectively), affects the colloidal structure of the alkylpolyglucoside-based vehicles and in vitro permeation profiles of two model drugs: diclofenac sodium (DC) and caffeine (CF), both sparingly soluble in water /were investigated/ . ... Varying of lipophilic excipient influenced noteworthy variations in the colloidal structure demonstrated as different rheological profiles accompanied to the certain degree by different water distribution modes, but notably provoked by drug nature (an amphiphilic electrolyte drug vs. nonelectrolyte). In vitro permeation data obtained using ASC membranes in an infinite dose-type of experiment stressed the importance of the vehicle/solute interactions in case of small variation in formulation composition, asserting the drug properties in the first hours of permeation and rheological profile of the vehicles in the later phase of experiment as decisive factors...

Biological Half Life

Readily available information regarding the pharmacokinetics of isopropyl myristate is not available.

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> -> JECFA Functional Classes
FLAVOURING_AGENTFood Additives -> CARRIER_SOLVENT; -> JECFA Functional Classes
Cosmetics -> Skin conditioning; Emollient; Binding; Solvent

Methods of Manufacturing

Isopropyl myristate is commercially produced by distillation, which is preceded by the esterification of myristic acid and isopropanol, alkali refined to neutralize the catalyst, and the product is then distilled to obtain isopropyl myristate.
By reacting myristoyl chloride with 2-propanol with the aid of a suitable dehydrochlorinating agent.
Esterification of isopropyl alcohol with myristic acid

General Manufacturing Information

Printing and Related Support Activities
All Other Chemical Product and Preparation Manufacturing
Not Known or Reasonably Ascertainable
Plastics Material and Resin Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Petrochemical Manufacturing
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Other (requires additional information)
Tetradecanoic acid, 1-methylethyl ester: ACTIVE

Analytic Laboratory Methods

GAS AND LIQUID CHROMATOGRAPHY WERE USED TO ISOLATE ISOPROPYL MYRISTATE FROM BULGARIAN ROSE OIL.

Interactions

Addn of Polysorbate 80 to alcohols ethanol, butanol or octanol in isopropyl myristate soln reduced their permeability constant when they were initially poorly sol in pure solvent.
The permeability constants for percutaneous absorption of propylene glycol & water in human excised skin were 3.2x10-6 cm/hr & 5.5x10-6 cm/hr, respectively. In isopropyl myristate, the permeability constants incr approx 250-fold to 1.1x10-3 cm/hr.

Stability Shelf Life

Withstands oxidn & does not readily become rancid.
... Trans-esterification and other typical ester reactions may also occur. All of these esters are saturated compounds and would not be expected to autoxidize readily.

Dates

Last modified: 08-15-2023
1: Burgess IF, Silverston P. Head lice. BMJ Clin Evid. 2015 Jan 14;2015. pii: 1703. Review. PubMed PMID: 25587918; PubMed Central PMCID: PMC4294162.
2: Feldmeier H. Treatment of pediculosis capitis: a critical appraisal of the current literature. Am J Clin Dermatol. 2014 Oct;15(5):401-12. doi: 10.1007/s40257-014-0094-4. Review. PubMed PMID: 25223568.
3: Singh S, Mann BK. Insect bite reactions. Indian J Dermatol Venereol Leprol. 2013 Mar-Apr;79(2):151-64. doi: 10.4103/0378-6323.107629. Review. PubMed PMID: 23442453.
4: Burgess IF. Head lice. BMJ Clin Evid. 2011 May 16;2011. pii: 1703. Review. PubMed PMID: 21575285; PubMed Central PMCID: PMC3275145.
5: Tebruegge M, Pantazidou A, Curtis N. What's bugging you? An update on the treatment of head lice infestation. Arch Dis Child Educ Pract Ed. 2011 Feb;96(1):2-8. doi: 10.1136/adc.2009.178038. Epub 2010 Aug 5. Review. PubMed PMID: 20688849.
6: Azeem A, Khan ZI, Aqil M, Ahmad FJ, Khar RK, Talegaonkar S. Microemulsions as a surrogate carrier for dermal drug delivery. Drug Dev Ind Pharm. 2009 May;35(5):525-47. doi: 10.1080/03639040802448646. Review. PubMed PMID: 19016057.
7: Kogan A, Garti N. Microemulsions as transdermal drug delivery vehicles. Adv Colloid Interface Sci. 2006 Nov 16;123-126:369-85. Epub 2006 Jul 14. Review. PubMed PMID: 16843424.
8: Sloan KB, Wasdo S. Designing for topical delivery: prodrugs can make the difference. Med Res Rev. 2003 Nov;23(6):763-93. Review. PubMed PMID: 12939791.
9: Zesch A. Adverse reactions of externally applied drugs and inert substances. Derm Beruf Umwelt. 1988 Jul-Aug;36(4):128-33. Review. PubMed PMID: 2971521.

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